Molecular weight and formula of Protionamide-d5 Sulfoxide
Molecular weight and formula of Protionamide-d5 Sulfoxide
An In-Depth Technical Guide to Protionamide-d5 Sulfoxide: Properties, Synthesis, and Application in Pharmacokinetic Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Protionamide-d5 Sulfoxide, a critical analytical tool in the research and development of antitubercular therapies. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document elucidates the molecule's fundamental properties, the rationale behind its deuterated structure, and its pivotal role as an internal standard in advanced bioanalytical assays.
Introduction: The Significance of a Labeled Metabolite
Protionamide is a second-line thioamide antibiotic essential in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy[1]. As a prodrug, it requires metabolic activation within the host or target pathogen to exert its therapeutic effect. This activation is initiated by oxidation of the thioamide sulfur to a sulfoxide, forming Protionamide Sulfoxide, the active metabolite[2][3].
To accurately study the pharmacokinetics (PK)—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—and to quantify both the parent drug and its active metabolite in biological systems, a stable isotope-labeled internal standard is indispensable. Protionamide-d5 Sulfoxide serves this exact purpose. It is the deuterium-labeled analog of the primary metabolite of Protionamide[4][5]. Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and therapeutic drug monitoring data[4][6].
Physicochemical Properties
The fundamental characteristics of Protionamide-d5 Sulfoxide are summarized below, providing a clear reference for its use in analytical method development.
| Property | Value | Source(s) |
| Chemical Name | 2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine | [4] |
| Synonyms | Prothionamide-d5 S-Oxide, 2-(Propyl-d5)thioisonicotinamide S-Oxide | [4] |
| Molecular Formula | C₉H₇D₅N₂OS | [5][] |
| Molecular Weight | 201.30 g/mol | [4][5][] |
| CAS Number | 1329568-86-6 | [4][5][][8] |
| Parent Drug | Protionamide (Prothionamide) | [4] |
| Application | Labeled metabolite for use as an internal standard in bioanalysis. | [4][5][6] |
Chemical Structure and Isotopic Labeling
The structure of Protionamide-d5 Sulfoxide is defined by a pyridine ring, a sulfinyl (-S=O) group, and a deuterated propyl chain. The five deuterium atoms on the propyl group provide a distinct mass shift without significantly altering the molecule's chemical properties.
Caption: Chemical structure of Protionamide-d5 Sulfoxide (C₉H₇D₅N₂OS).
Synthesis and Characterization: A Conceptual Framework
Protionamide-d5 Sulfoxide is synthesized from its corresponding deuterated parent drug, Protionamide-d5. The key transformation is the selective oxidation of the thioamide sulfur atom to a sulfoxide. This is a common metabolic pathway for thioamide drugs, often mediated by flavin-containing monooxygenases (FMOs) in vivo[2]. In a laboratory setting, this can be achieved using controlled chemical oxidation.
Experimental Protocol: General Sulfide-to-Sulfoxide Oxidation
While the exact proprietary synthesis protocol for this specific standard is not public, a representative method for such a transformation is detailed below. This protocol illustrates the fundamental chemistry involved in converting a sulfide (or thioamide) to a sulfoxide.
Objective: To oxidize a thioamide precursor to its corresponding sulfoxide using a mild oxidizing agent.
Materials:
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Thioamide precursor (e.g., Protionamide-d5)
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Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
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Solvent (e.g., Dichloromethane (DCM) or Methanol)
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Quenching agent (e.g., Sodium sulfite solution)
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Drying agent (e.g., Anhydrous sodium sulfate)
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Purification system (e.g., Flash column chromatography)
Procedure:
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Dissolution: Dissolve the thioamide precursor in a suitable solvent (e.g., DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.
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Oxidation: Add the oxidizing agent (e.g., m-CPBA, 1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Causality Note: Slow addition at low temperature is crucial to prevent over-oxidation to the sulfone and to control the exothermic reaction.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite.
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Work-up: Transfer the mixture to a separatory funnel, wash with sodium bicarbonate solution and then with brine. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to isolate the pure sulfoxide.
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Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of Protionamide-d5 Sulfoxide (201.30 g/mol ).
Application in Quantitative Bioanalysis
The primary and most critical application of Protionamide-d5 Sulfoxide is its use as an internal standard (IS) for the quantification of Protionamide and its non-labeled sulfoxide metabolite in biological matrices.
The Rationale for a Stable Isotope-Labeled Internal Standard
In LC-MS/MS analysis, quantification relies on comparing the peak area of the analyte to that of a standard. However, sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability can all introduce significant errors. An ideal internal standard co-elutes with the analyte and experiences the same physical and chemical variations.
Protionamide-d5 Sulfoxide is an ideal IS for Protionamide Sulfoxide because:
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Near-Identical Chemical Behavior: The deuterium substitution has a negligible effect on its polarity and ionization efficiency, causing it to behave almost identically to the non-labeled analyte during sample extraction and chromatographic separation.
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Mass Distinction: It is easily distinguished from the analyte by the mass spectrometer due to the +5 Dalton mass difference. This allows for simultaneous detection and quantification without interference.
Experimental Workflow: Bioanalytical Quantification
The following workflow outlines the use of Protionamide-d5 Sulfoxide in a typical pharmacokinetic study.
Caption: Workflow for quantifying Protionamide/Protionamide Sulfoxide using a deuterated IS.
Step-by-Step Methodology:
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Sample Spiking: A known, fixed concentration of Protionamide-d5 Sulfoxide (the IS) is added to all samples, including calibration standards, quality controls, and unknown study samples.
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Sample Extraction: Proteins are precipitated from the plasma samples (e.g., with acetonitrile), and the sample is centrifuged to pellet the precipitate.
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LC Separation: The supernatant is injected into an HPLC or UPLC system. A reverse-phase C18 column is typically used to chromatographically separate the analytes from other matrix components.
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MS/MS Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Protionamide Sulfoxide) and the internal standard (Protionamide-d5 Sulfoxide).
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Quantification: The peak areas for both the analyte and the IS are integrated. A ratio of (Analyte Area / IS Area) is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined by interpolating their area ratios from this curve.
Conclusion
Protionamide-d5 Sulfoxide is a sophisticated and indispensable tool for drug development professionals working on antitubercular agents. Its role as a stable isotope-labeled internal standard ensures the generation of high-fidelity, reliable, and reproducible data in pharmacokinetic and clinical studies. By enabling the precise quantification of Protionamide's active metabolite, it provides crucial insights into the drug's efficacy and safety profile, ultimately supporting the advancement of treatments for multidrug-resistant tuberculosis.
References
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Veeprho. Prothionamide-D5 Sulfoxide | CAS 1329568-86-6. Available from: [Link]
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Pharmaffiliates. Protionamide-d5 Sulfoxide | CAS No : 1329568-86-6. Available from: [Link]
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Omsynth Lifesciences. Protionamide-d5 Sulfoxide. Available from: [Link]
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Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-8. Available from: [Link]
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Henderson, W. R., et al. (2011). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Drug Metabolism and Disposition, 39(10), 1956-1963. Available from: [Link]
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Zimudzi, C. (2023). Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis. University of the Western Cape. Available from: [Link]
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